7-Sulfamoyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide
Description
Properties
IUPAC Name |
1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4S2/c8-15(11,12)5-1-2-6-7(3-5)16(13,14)10-4-9-6/h1-3,9-10H,4H2,(H2,8,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUXUGOZJVHVMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC2=C(C=C(C=C2)S(=O)(=O)N)S(=O)(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00879117 | |
| Record name | HYDROTHIAZIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00879117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23141-82-4 | |
| Record name | HYDROTHIAZIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00879117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-sulfamoyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzenesulfonamide with chlorosulfonic acid, followed by cyclization with a suitable base . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
7-Sulfamoyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments, to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
7-Sulfamoyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide has numerous applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a tool for investigating biological pathways and interactions, particularly in enzyme inhibition studies.
Mechanism of Action
The mechanism of action of 7-sulfamoyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions. The compound’s structure allows it to interact with various biological pathways, influencing processes like cell signaling, metabolism, and gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Pharmacological Comparisons
The pharmacological profile of benzothiadiazine dioxide derivatives is highly dependent on substituent patterns. Below is a detailed comparison of 7-sulfamoyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide with key analogs:
Key Findings:
Diuretic Activity :
- The 7-sulfamoyl group is critical for diuretic activity, as seen in HCT and bendroflumethiazide. Chlorine or trifluoromethyl groups at C6 enhance renal efficacy by modulating tubular ion transport .
- Target vs. HCT : The absence of a C6 substituent in the target compound may reduce diuretic potency compared to HCT.
AMPA Receptor Modulation: Phenoxy vs. Sulfamoyl: Bulky 7-phenoxy substituents (e.g., 11m) enable nanomolar AMPAR potentiation by occupying subsite C in the ligand-binding domain (LBD). In contrast, the sulfamoyl group’s polarity may limit brain penetration, favoring peripheral targets . Binding Modes: Cyclothiazide binds two sites per dimer, while 11m occupies one site, demonstrating substituent-driven differences in cooperativity and efficacy .
Enzyme Inhibition :
- Aldose reductase inhibitors (e.g., 9m) require N4-acetic acid and halogenated N2-benzyl groups, highlighting scaffold versatility. The target compound lacks these groups, suggesting divergent applications .
Metabolic Stability :
- Fluorinated derivatives (e.g., 12b) exhibit enhanced metabolic stability due to fluorine’s electronegativity, whereas sulfamoyl groups may increase solubility but reduce half-life .
Biological Activity
7-Sulfamoyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide is a compound belonging to the benzothiadiazine class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₀N₂O₄S₂ with a molecular weight of approximately 233.29 g/mol. The compound features a sulfonamide group that is crucial for its pharmacological properties. Its structure allows for various chemical reactions that enhance its biological activity.
1. Diuretic Properties
One of the primary biological activities of this compound is its diuretic effect. Diuretics are commonly used in the management of hypertension and edema by promoting the excretion of sodium and water from the kidneys. The sulfonamide moiety in this compound contributes significantly to its diuretic action by inhibiting carbonic anhydrase and affecting renal function .
2. Antibacterial Activity
The sulfonamide group also endows this compound with antibacterial properties. It works by inhibiting bacterial folic acid synthesis, which is essential for bacterial growth and reproduction. This mechanism is similar to other sulfonamide antibiotics .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Condensation Reaction : The initial step often involves the condensation of aniline derivatives with sulfonyl chlorides.
- Cyclization : This is followed by cyclization to form the benzothiadiazine ring.
- Purification : The final product is purified through crystallization or chromatography techniques.
These methods highlight the complexity involved in synthesizing this compound while ensuring high yields and purity .
Case Study 1: Diuretic Efficacy
A study conducted on animal models demonstrated that administration of 7-sulfamoyl-3,4-dihydro-2H-1,2,4-benzothiadiazine resulted in significant diuresis compared to control groups. The compound was effective in reducing blood pressure levels in hypertensive rats .
Case Study 2: Antibacterial Activity
In vitro studies assessed the antibacterial efficacy against various strains of bacteria. The compound exhibited significant inhibitory effects on bacterial growth at concentrations comparable to established sulfonamide antibiotics .
Comparison with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Hydrochlorothiazide | Contains a thiazide ring; used as a diuretic | Strong diuretic effect; widely used for hypertension |
| Bendroflumethiazide | Thiazide derivative; effective diuretic | Combination of thiazide and sulfonamide structures |
| Chlorthalidone | Thiazide-like structure; long-lasting diuretic | Extended half-life compared to other thiazides |
These compounds share structural similarities but differ in their specific mechanisms and clinical applications .
Q & A
Basic Research Questions
Q. How is 7-Sulfamoyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide structurally characterized in academic research?
- Methodological Answer : The compound is identified via systematic IUPAC nomenclature as 6-chloro-1,1-dioxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide . Key characterization techniques include:
- Synonym cross-referencing : Alternative names like chlorosulfonamidodihydrobenzothiadiazine dioxide aid in database searches .
- Spectroscopic validation : NMR (¹H, ¹³C) and mass spectrometry (MS) confirm molecular structure, with typical signals for sulfonamide (-SO₂NH₂) and dihydrothiadiazine rings .
Q. What are the common synthetic routes for this compound?
- Methodological Answer : Synthesis typically involves:
- Multi-step organic reactions : Cyclization of sulfonamide precursors with chloro-substituted aromatic intermediates under reflux conditions .
- Functional group modifications : For example, alkylation at the N3 position using ethyl or benzyl groups to alter solubility or reactivity .
- Yield optimization : Early methods report yields as low as 25–36%, prompting use of catalysts (e.g., Na metal in methanol) or controlled pH adjustments during crystallization .
Advanced Research Questions
Q. How can researchers optimize synthetic yield and purity for derivatives of this compound?
- Methodological Answer :
- Reaction condition tuning : Temperature gradients (e.g., reflux vs. room temperature) and solvent polarity (methanol vs. hexane/EtOAc mixtures) significantly impact cyclization efficiency .
- Purification strategies : Recrystallization from methanol or ethanol at controlled pH (e.g., pH 3.0 with HCl) enhances purity by removing unreacted sulfonamide precursors .
- Analytical monitoring : TLC (Rf values) and HPLC track reaction progress, reducing byproduct formation .
Q. What analytical techniques are critical for validating structural and conformational properties?
- Methodological Answer :
- X-ray crystallography : Resolves half-chair conformations of the thiadiazine ring and hydrogen-bonding networks (e.g., N–H⋯O and C–H⋯O interactions) critical for stability .
- High-resolution MS : Confirms molecular weight (e.g., m/z 442 [M-H]⁻ for dichloro derivatives) and isotopic patterns .
- Dynamic NMR studies : Detects rotational barriers in substituents (e.g., 4-methoxybenzyl groups) to assess steric effects .
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., chloro vs. fluoro groups at position 6) on antimicrobial or neuroprotective activity .
- Standardized bioassays : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., bacterial strain variability). Replicate studies using ATCC-certified strains and controlled nutrient media improve reproducibility .
- Meta-analysis of historical data : Cross-reference older literature (e.g., 1960s syntheses ) with modern pharmacological datasets to identify outliers or evolving trends .
Q. What strategies are employed to enhance the compound's bioavailability for in vivo studies?
- Methodological Answer :
- Prodrug design : Esterification of carboxylic acid derivatives (e.g., ethyl esters) improves membrane permeability .
- Salt formation : Sodium or potassium salts of sulfonamide groups enhance aqueous solubility .
- Pharmacokinetic profiling : LC-MS/MS quantifies plasma half-life and metabolic stability in rodent models, guiding dose adjustments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
